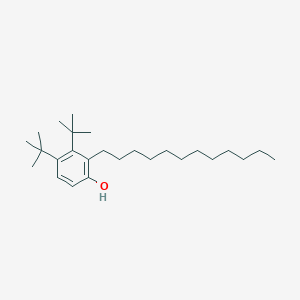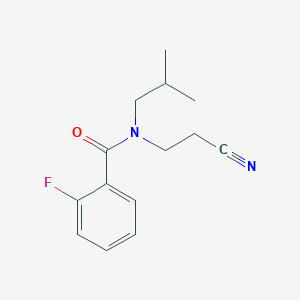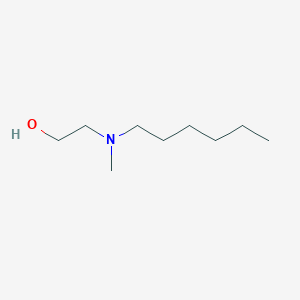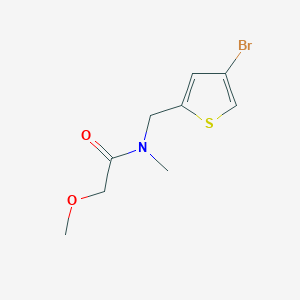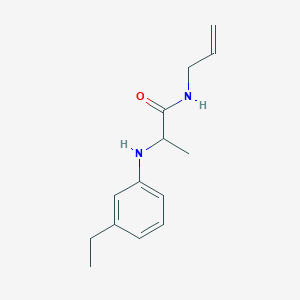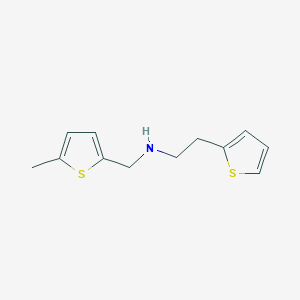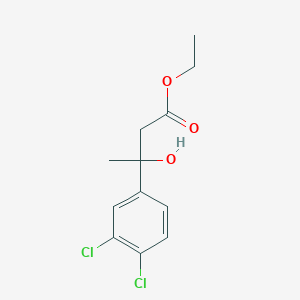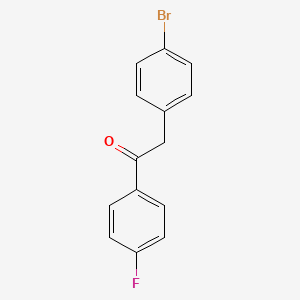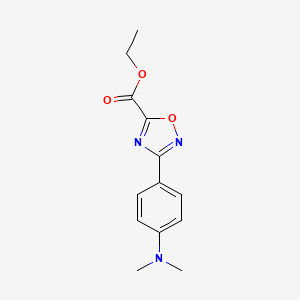
Ethyl 3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound known for its unique structural features and diverse applications in various fields of science. This compound contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom, making it an interesting subject for research in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 4-(dimethylamino)benzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of oxadiazole oxides.
Reduction: Formation of dimethylamino-substituted amines.
Substitution: Formation of various substituted oxadiazole derivatives.
科学的研究の応用
Ethyl 3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
作用機序
The mechanism of action of Ethyl 3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. The presence of the dimethylamino group enhances its ability to interact with biological macromolecules, making it a potent bioactive compound .
類似化合物との比較
Similar Compounds
3-(4-(Dimethylamino)phenyl)-1-phenylprop-2-en-1-one: Known for its use as a monoamine oxidase inhibitor.
4-(Dimethylamino)phenyl-vinylquinoxalines: Used as precursors for nonlinear optical chromophores.
5-Amino-pyrazoles: Potent reagents in organic and medicinal chemistry.
Uniqueness
Ethyl 3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazole-5-carboxylate stands out due to its unique oxadiazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile and valuable compound in scientific research.
特性
分子式 |
C13H15N3O3 |
|---|---|
分子量 |
261.28 g/mol |
IUPAC名 |
ethyl 3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C13H15N3O3/c1-4-18-13(17)12-14-11(15-19-12)9-5-7-10(8-6-9)16(2)3/h5-8H,4H2,1-3H3 |
InChIキー |
ZYSKXOVPLOBHBJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


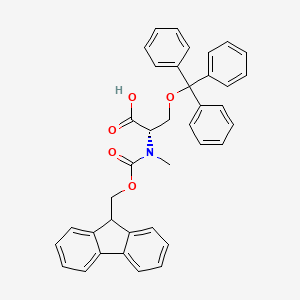
![4-[(Difluoromethyl)sulfonyl]phenol](/img/structure/B14892820.png)


![2-{[3-(Methoxycarbonyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892840.png)
